molecular formula C13H18N2O B14143791 5-Methyl-4-phenyl-1,5-diazocan-2-one CAS No. 88931-12-8

5-Methyl-4-phenyl-1,5-diazocan-2-one

Cat. No.: B14143791
CAS No.: 88931-12-8
M. Wt: 218.29 g/mol
InChI Key: JJXMWFHHPADLCT-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-1,5-diazocan-2-one is a chemical compound with the molecular formula C₁₃H₁₈N₂O It belongs to the class of diazocanones, which are characterized by an eight-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-1,5-diazocan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenyl-1,5-diazocan-2-one with formaldehyde under specific conditions . The reaction proceeds through nucleophilic addition and cyclization to form the desired diazocanone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenyl-1,5-diazocan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-Methyl-4-phenyl-1,5-diazocan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-1,5-diazocan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-1,5-diazocan-2-one
  • 1-(4-Chlorobutyl)-5-methyl-4-phenyl-1,5-diazocan-2-one
  • (4S,8R)-8-Methyl-4-phenyl-1,5-diazocan-2-one

Uniqueness

5-Methyl-4-phenyl-1,5-diazocan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

88931-12-8

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

5-methyl-4-phenyl-1,5-diazocan-2-one

InChI

InChI=1S/C13H18N2O/c1-15-9-5-8-14-13(16)10-12(15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,14,16)

InChI Key

JJXMWFHHPADLCT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCNC(=O)CC1C2=CC=CC=C2

Origin of Product

United States

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